molecular formula C14H19BN2O3 B13989733 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one CAS No. 1246765-37-6

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13989733
CAS No.: 1246765-37-6
M. Wt: 274.13 g/mol
InChI Key: SKQNEIYOMWPKEF-UHFFFAOYSA-N
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Description

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is an organic compound that features a quinazolinone core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the formation of the quinazolinone core followed by the introduction of the boronic ester group. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid or ester precursor .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling reactions.

    Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its combination of a quinazolinone core and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and drug design.

Properties

CAS No.

1246765-37-6

Molecular Formula

C14H19BN2O3

Molecular Weight

274.13 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinazolin-2-one

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-16-12(18)17-11/h5-7H,8H2,1-4H3,(H2,16,17,18)

InChI Key

SKQNEIYOMWPKEF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)NC3

Origin of Product

United States

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